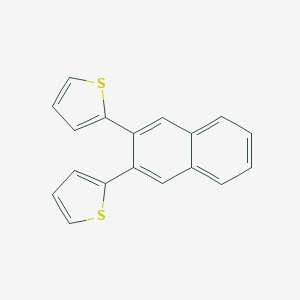
2,3-Bis(2-thienyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(2-thienyl)naphthalene is a useful research compound. Its molecular formula is C18H12S2 and its molecular weight is 292.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Material Science and Organic Electronics
2,3-Bis(2-thienyl)naphthalene exhibits excellent electronic properties that make it suitable for various applications in material science:
- Organic Photovoltaics : The compound has been explored as a potential p-type material in organic solar cells due to its ability to facilitate charge transport. Its structural features enhance light absorption and charge separation efficiency .
- Field-Effect Transistors : Research indicates that this compound can be utilized in the fabrication of organic field-effect transistors (OFETs). Its high mobility and stability under operational conditions are advantageous for developing efficient electronic devices .
- Conductive Polymers : The compound serves as a building block for synthesizing conductive polymers. When incorporated into polymer backbones, it enhances conductivity and thermal stability, making it suitable for applications in flexible electronics .
Biological Applications
The biological activities of this compound have been a subject of investigation, particularly concerning its antimicrobial and antioxidant properties:
- Antimicrobial Activity : Studies have shown that thiophene-containing compounds exhibit significant antimicrobial effects. This compound has been evaluated for its potential to inhibit bacterial growth, suggesting applications in pharmaceuticals and materials designed to prevent microbial contamination .
- Antioxidant Properties : This compound has demonstrated antioxidant activity, which is critical in preventing oxidative stress-related damage in biological systems. Its ability to scavenge free radicals positions it as a candidate for therapeutic applications aimed at combating oxidative stress .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including photochemical cyclization and cross-coupling reactions. The characterization techniques employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique is used to confirm the structural integrity of the synthesized compound.
- Mass Spectrometry : Employed to determine the molecular weight and purity of the compound.
- X-ray Crystallography : Utilized to elucidate the crystal structure and confirm the arrangement of atoms within the molecule .
特性
分子式 |
C18H12S2 |
|---|---|
分子量 |
292.4g/mol |
IUPAC名 |
2-(3-thiophen-2-ylnaphthalen-2-yl)thiophene |
InChI |
InChI=1S/C18H12S2/c1-2-6-14-12-16(18-8-4-10-20-18)15(11-13(14)5-1)17-7-3-9-19-17/h1-12H |
InChIキー |
ZUNQKKGWKSXNEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CS3)C4=CC=CS4 |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=CS3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















